Ethyl 8-chloro-7-iodoimidazo[1,2-A]pyridine-2-carboxylate
Description
Properties
Molecular Formula |
C10H8ClIN2O2 |
|---|---|
Molecular Weight |
350.54 g/mol |
IUPAC Name |
ethyl 8-chloro-7-iodoimidazo[1,2-a]pyridine-2-carboxylate |
InChI |
InChI=1S/C10H8ClIN2O2/c1-2-16-10(15)7-5-14-4-3-6(12)8(11)9(14)13-7/h3-5H,2H2,1H3 |
InChI Key |
DDIJXSYVDVFGPN-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=CN2C=CC(=C(C2=N1)Cl)I |
Origin of Product |
United States |
Preparation Methods
Cyclocondensation of 2-Amino-3-chloro-4-iodopyridine with Ethyl Bromopyruvate
Reaction Overview
The most widely reported method involves a two-step cyclization between 2-amino-3-chloro-4-iodopyridine and ethyl bromopyruvate (Fig. 1).
Step 1: Formation of Intermediate
- Conditions :
- Solvent : 1,2-Dimethoxyethane (DME)
- Temperature : Room temperature (RT), 2 hours
- Molar Ratio : 1:1.5 (aminopyridine : ethyl bromopyruvate)
- Mechanism : Nucleophilic substitution at the α-carbon of ethyl bromopyruvate by the amino group of the pyridine derivative.
Step 2: Cyclization
- Conditions :
- Solvent : Ethanol
- Temperature : Reflux (78°C), 1 hour
- Outcome : Intramolecular cyclization forms the imidazo[1,2-a]pyridine core.
Yield : 95%
Purity : >95% (confirmed by HPLC and NMR)
Key Data
| Parameter | Value |
|---|---|
| Starting Material | 2-Amino-3-chloro-4-iodopyridine |
| Reagent | Ethyl bromopyruvate |
| Solvent (Step 1/Step 2) | DME / Ethanol |
| Reaction Time | 3 hours total |
| Isolated Yield | 95% |
Alternative Halogenated Precursors
2-Amino-4-chloro-3-iodopyridine Route
Regioisomeric products can arise from using 2-amino-4-chloro-3-iodopyridine instead.
Conditions:
- Solvent : Ethanol
- Temperature : 65°C, 16 hours
- Catalyst : None (thermal cyclization)
Yield : 71–90%
Regioselectivity : Controlled by halogen positioning (iodine preferentially reacts in sterically accessible positions).
DBU-Catalyzed Green Synthesis
Adapted from methods for 2-arylimidazo[1,2-a]pyridines, this approach uses:
- Catalyst : 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU)
- Solvent : Aqueous ethanol (1:1 v/v)
- Conditions : RT, 6 hours
Applicability : Requires 2-amino-3-chloro-4-iodopyridine and ethyl bromopyruvate .
Advantages :
- Reduced energy consumption (room temperature).
- Aqueous solvent system (environmentally friendly).
Limitations : Lower yields (~65–75%) due to competing hydrolysis of ethyl bromopyruvate.
Critical Analysis of Methodologies
Side Reactions and By-Products
- Dimroth Rearrangement : Observed in related imidazo[1,2-a]pyrimidines under basic conditions, leading to regioisomeric by-products. Mitigated by using anhydrous solvents and avoiding prolonged heating.
- Dehalogenation : Occurs during Sonogashira or Buchwald-Hartwig cross-couplings if palladium catalysts are overused.
Industrial Scalability
Lab-scale protocols are dominant, but key considerations for scale-up include:
- Solvent Recovery : DME and ethanol are cost-effective and recyclable.
- Catalyst Loading : Pd-based catalysts (if used in subsequent functionalization) require optimization to minimize costs.
Chemical Reactions Analysis
Types of Reactions
Ethyl 8-chloro-7-iodoimidazo[1,2-A]pyridine-2-carboxylate can undergo various types of chemical reactions, including:
Oxidation: This reaction can be used to introduce additional functional groups or modify existing ones.
Reduction: This reaction can be used to remove oxygen or add hydrogen to the compound.
Substitution: This reaction can be used to replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include transition metal catalysts, oxidizing agents, and reducing agents. The specific conditions will depend on the desired reaction and the functional groups present on the compound .
Major Products
The major products formed from these reactions will depend on the specific reaction conditions and reagents used. For example, oxidation reactions may produce compounds with additional oxygen-containing functional groups, while substitution reactions may produce compounds with different substituents at the 7 and 8 positions .
Scientific Research Applications
Ethyl 8-chloro-7-iodoimidazo[1,2-A]pyridine-2-carboxylate has a wide range of applications in scientific research, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It can be used in the study of biological processes and as a potential therapeutic agent.
Mechanism of Action
The mechanism of action of Ethyl 8-chloro-7-iodoimidazo[1,2-A]pyridine-2-carboxylate involves its interaction with specific molecular targets and pathways. This can include binding to enzymes or receptors, inhibiting or activating specific biochemical pathways, and modulating cellular processes . The exact mechanism will depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Effects on Physicochemical Properties
The substituents at positions 7 and 8 significantly influence melting points, solubility, and reactivity. Key analogs include:
Key Observations :
- Iodine vs. Bromine : The target compound’s iodine substituent offers superior leaving-group ability in cross-coupling reactions compared to bromine analogs (e.g., 8-bromo-6-chloro derivative) .
- Cyano Group: Compounds 10 and 11 exhibit lower melting points (229°C and 197°C, respectively) due to reduced intermolecular forces from the planar cyano group .
Reactivity in Functionalization Reactions
Cross-Coupling Reactions :
- The target compound’s iodine atom facilitates efficient Pd-catalyzed couplings. For example, Method D in uses Pd(PPh₃)₄/CuI to introduce alkynyl groups (e.g., p-tolylethynyl in Compound 8), albeit with moderate yields (50%).
- In contrast, brominated analogs (e.g., 8-bromo-6-methyl derivative) require harsher conditions for similar transformations .
Cyanation :
- Microwave-assisted cyanation (Method E ) converts iodo or bromo substituents to cyano groups. The target compound’s iodine enables faster substitution (200°C, 15 min) compared to bromine analogs, which may require prolonged heating.
Biological Activity
Ethyl 8-chloro-7-iodoimidazo[1,2-A]pyridine-2-carboxylate is a heterocyclic compound notable for its complex structure, which includes both imidazole and pyridine rings. This compound has gained attention due to its potential biological activities, particularly in medicinal chemistry. This article explores its biological activity, synthesis methods, structure-activity relationships (SAR), and relevant case studies.
- Molecular Formula : C₁₀H₈ClIN₂O₂
- Molecular Weight : Approximately 350.54 g/mol
- Melting Point : 217 - 218 °C
- Appearance : Crystalline solid
The presence of chlorine and iodine in its structure is believed to enhance its reactivity and biological profile compared to other derivatives lacking these halogens.
Biological Activity
Research indicates that this compound exhibits several biological activities:
- Anticancer Properties : Similar compounds have shown potential as inhibitors of cyclin-dependent kinases (CDKs), which are crucial in cell cycle regulation. The structural features of this compound may contribute to its efficacy in targeting CDKs .
- Anti-inflammatory Effects : Studies suggest that derivatives of this compound can inhibit the activation of LX-2 cells, which are involved in liver fibrosis. This inhibition is linked to the modulation of the IKKβ-NF-κB signaling pathway, indicating a potential therapeutic role in liver diseases .
Structure-Activity Relationship (SAR)
The unique combination of halogens in this compound contributes to its biological activity. Comparative studies with similar compounds reveal insights into how variations in structure affect biological outcomes:
| Compound Name | Structure | Unique Features |
|---|---|---|
| Ethyl 8-methylimidazo[1,2-A]pyridine-2-carboxylate | C₁₀H₉N₃O₂ | Methyl group instead of halogens |
| Ethyl 7-bromoimidazo[1,2-A]pyridine-2-carboxylate | C₁₀H₈BrN₂O₂ | Bromine substituent |
| Ethyl 6-chloroimidazo[1,2-A]pyridine-3-carboxylate | C₁₀H₈ClN₂O₂ | Different position of chlorine |
The presence of both chlorine and iodine at specific positions has been shown to enhance the reactivity and selectivity of these compounds against certain biological targets.
Case Studies
- Inhibition of Liver Fibrosis : In vitro studies demonstrated that this compound significantly reduced the expression of fibrosis markers such as COL1A1 and α-SMA in LX-2 cells stimulated by TGFβ1. The compound exhibited dose-dependent inhibition, highlighting its therapeutic potential in liver fibrosis management .
- Cyclin-Dependent Kinase Inhibition : Research on imidazo[1,2-a]pyridines has identified this class as potent CDK inhibitors. This compound's structural features may allow it to effectively compete with ATP binding sites on CDKs, thus inhibiting their activity and potentially leading to cancer cell cycle arrest .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
